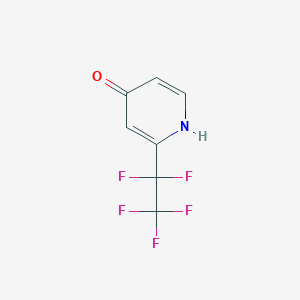

2-(Perfluoroethyl)pyridin-4-ol

Descripción

Structure

3D Structure

Propiedades

IUPAC Name |

2-(1,1,2,2,2-pentafluoroethyl)-1H-pyridin-4-one | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H4F5NO/c8-6(9,7(10,11)12)5-3-4(14)1-2-13-5/h1-3H,(H,13,14) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UCOZRMDJKIDZIM-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CNC(=CC1=O)C(C(F)(F)F)(F)F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H4F5NO | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

213.10 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Reaction Mechanisms and Mechanistic Investigations

Elucidation of Perfluoroalkylation Reaction Pathways

The introduction of perfluoroalkyl groups onto a pyridine (B92270) ring can be achieved through several mechanistic pathways, with radical-mediated and nucleophilic methods being the most prominent.

Radical Pathways: A common approach for the fluoroalkylation of heteroaromatics like pyridine is the Minisci-type reaction, which involves the generation of a perfluoroalkyl radical (Rf•). cdnsciencepub.comresearchgate.net These reactions often struggle with regioselectivity due to multiple competing reaction sites on the pyridine ring (e.g., C2 vs. C4). researchgate.net However, methods have been developed to enhance selectivity. Light-driven, C4-selective fluoroalkylation of azines using N-aminopyridinium salts and sulfinates has been demonstrated. chemrxiv.orgnih.gov This approach utilizes electron donor-acceptor (EDA) complexes to achieve high C4 selectivity under mild conditions without an external photocatalyst. nih.gov The reaction is believed to proceed via the formation of fluoroalkyl radicals that selectively attack the C4 position of the activated pyridine ring. researchgate.netchemrxiv.org

Nucleophilic Pathways: Alternative strategies involve the use of nucleophilic perfluoroalkylation reagents. One such novel reagent is 4-pyridyl perfluoroalkyl sulfide (B99878) (4-PySRf). chemrxiv.orgresearchgate.netchemrxiv.org This reagent, in the presence of a diboron(4) compound and an alcoholate base, facilitates the efficient transfer of a perfluoroalkyl anion to various electrophiles. chemrxiv.orgresearchgate.net The mechanism is distinct and relies on N-boryl pyridyl anion chemistry to release the perfluoroalkyl nucleophile. chemrxiv.orgresearchgate.net Another pathway involves the nucleophilic activation of pyridine derivatives through hydrosilylation, which forms an enamine intermediate that can then react with an electrophilic trifluoromethylating agent to achieve substitution at the 3-position. acs.org While this targets a different position, it illustrates the principle of activating the pyridine ring for nucleophilic attack pathways. acs.org

| Pathway Type | Key Reagents/Conditions | Intermediate Species | Typical Regioselectivity | Reference |

|---|---|---|---|---|

| Radical (Minisci-type) | Rf-I, Thermal/Photochemical Initiators | Perfluoroalkyl Radical (Rf•) | Mixture of C2/C4 isomers | cdnsciencepub.comresearchgate.net |

| Radical (Light-Driven EDA) | N-aminopyridinium salts, Sulfinates, Visible Light | Perfluoroalkyl Radical (Rf•) | Highly C4-selective | chemrxiv.orgnih.gov |

| Nucleophilic (4-PySRf) | 4-PySRf, Diboron(4), Alcoholate Base | Perfluoroalkyl Anion (Rf-) | Dependent on electrophile | chemrxiv.orgresearchgate.net |

| Nucleophilic (Hydrosilylation) | Hydrosilane, Electrophilic Rf source | N-silyl Enamine | C3-selective | acs.org |

Radical Intermediates and Propagation in Fluoroalkylation Processes

Fluoroalkylation reactions proceeding through a radical mechanism involve distinct initiation, propagation, and termination steps. The generation of perfluoroalkyl radical intermediates is the crucial initiation event. These radicals can be produced from various precursors, such as perfluoroalkyl iodides, using thermal initiators, photoredox catalysts, or metal-mediated single-electron transfer (SET) processes. cdnsciencepub.comconicet.gov.arconicet.gov.ar For instance, visible light can be used to activate fluorinated anhydrides in the presence of a pyridine N-oxide and a photoredox catalyst to generate the desired radicals. researchgate.net

Once formed, the perfluoroalkyl radical adds to the protonated or N-activated pyridine ring. cdnsciencepub.comchemrxiv.org Studies on the monoalkylation of N-methoxypyridinium salts provide a well-defined model for the propagation sequence. chemrxiv.orgnih.gov The process is as follows:

Addition: The alkyl or perfluoroalkyl radical adds to the N-methoxypyridinium cation, forming a radical cation intermediate. chemrxiv.orgnih.gov

Rearomatization: This intermediate then rearomatizes. This step can be facilitated by a base, which abstracts a proton to form an α-amino radical. chemrxiv.org

Propagation: The α-amino radical undergoes a rapid elimination of a methoxyl radical, which then continues the chain reaction by reacting with the radical precursor to generate another alkyl radical. chemrxiv.orgnih.gov

This chain mechanism allows the reaction to proceed without the need for a stoichiometric external oxidant. chemrxiv.org The electrophilic character of perfluoroalkyl radicals, in contrast to the nucleophilic nature of typical alkyl radicals, influences their reactivity with the electron-deficient pyridine nucleus. cdnsciencepub.com

Role of Catalytic Species and Ligand Effects in Fluoroalkylation

Catalysis is central to many modern fluoroalkylation methods, offering control over reactivity and selectivity. A wide range of catalytic systems are employed, including those based on transition metals (e.g., copper, cobalt, zinc), organic dyes, and organocatalysts. conicet.gov.arnih.gov

Transition Metal Catalysis: Copper-mediated reactions are particularly common for perfluoroalkylation. nih.govacs.org Mechanistic studies on the reaction of pentafluoroethylcopper(I) complexes with aryl halides have revealed unusual electronic effects of ancillary ligands. nih.gov In a study using bipyridine ligands, it was found that complexes with less electron-donating bipyridines reacted faster than those with more electron-donating ones. nih.gov This counterintuitive trend was attributed to faster oxidative addition of the aryl halide to the more electron-poor copper center. nih.gov The binding of pyridine substrates to the metal center can also alter the catalyst's inherent reactivity, presenting a challenge in these reactions. acs.org

Organocatalysis and Photoredox Catalysis: Visible-light photoredox catalysis provides a mild and efficient way to generate perfluoroalkyl radicals. conicet.gov.ar In some cases, the substrate itself can form an EDA complex with the perfluoroalkyl source, obviating the need for an external photocatalyst. nih.govnih.gov Chiral organocatalysts have been used to achieve enantioselective perfluoroalkylation. For example, a catalyst derived from cis-4-hydroxy-L-proline was used to control the stereochemistry in the remote γ-perfluoroalkylation of α-branched enals. nih.gov Modifications to the catalyst structure, such as the introduction of fluorinated aryl groups or varying the size of silyl (B83357) ether substituents, were shown to significantly impact both the reaction yield and the enantioselectivity. nih.gov

Tautomerism and Isomerization Pathways of Pyridin-4-ol Systems

The 2-(perfluoroethyl)pyridin-4-ol system exists in a tautomeric equilibrium with its keto form, 2-(perfluoroethyl)-1H-pyridin-4-one. The position of this equilibrium is a critical determinant of the compound's structure and reactivity and is influenced by the physical state and solvent environment.

Ab initio computational studies have investigated the intrinsic stability of these tautomers in the gas phase. wayne.edu These calculations, which account for geometry optimization, correlation energy, and zero-point vibrational energy, indicate that the enol form (4-hydroxypyridine) is more stable than the keto form (4-pyridone) by approximately 2.4 kcal/mol. wayne.edu However, in condensed phases (solution and solid state), the equilibrium often shifts to favor the keto (pyridone) tautomer. This shift is primarily attributed to strong intermolecular hydrogen bonding between the N-H and C=O groups of the pyridone form, which is not possible for the hydroxypyridine tautomer. researchgate.net The delocalization of the nitrogen lone pair into the ring in the pyridone form also helps to maintain aromatic character. researchgate.net Therefore, while the isolated molecule may prefer the '-ol' form, in practical settings, the '-one' form is often predominant.

| Tautomer | Structure | Favored in | Reason for Stability | Reference |

|---|---|---|---|---|

| Pyridin-4-ol (Enol) | Hydroxy form (-OH) | Gas Phase (isolated molecule) | Intrinsic electronic stability (lower calculated energy) | wayne.edu |

| Pyridin-4-one (Keto) | Carbonyl form (>C=O, N-H) | Solution, Solid State | Intermolecular hydrogen bonding | researchgate.net |

Computational Probing of Reaction Energetics and Transition States

Computational chemistry serves as a powerful tool for investigating the mechanisms of fluoroalkylation and the properties of the resulting compounds. Methods like Density Functional Theory (DFT) and ab initio calculations provide detailed information on reaction energetics, transition state structures, and the factors controlling selectivity. nih.govwayne.edudigitellinc.com

Reaction Pathways and Selectivity: Computational studies have been crucial in elucidating the origins of regioselectivity in the C-H fluoroalkylation of pyridines. nih.gov By modeling the energies of different radical addition transition states and intermediates, researchers can explain why the C4 position is preferentially attacked over the C2 position under certain conditions. researchgate.net For copper-catalyzed reactions, calculations have helped analyze the relative populations of neutral and ionic copper complexes in solution and rationalize how ligand electronics affect the rate of oxidative addition, the likely rate-limiting step. nih.gov

Tautomerism and Stability: As discussed previously, ab initio calculations have been used to determine the relative energies of the 4-hydroxypyridine (B47283) and 4-pyridone tautomers with high accuracy. wayne.edu These studies have shown that a comprehensive approach, including considerations for polarization functions, electron correlation, and zero-point vibration, is necessary to achieve results that align well with experimental gas-phase data. wayne.edu

Radical Intermediate Reactivity: In cases where experimental outcomes are difficult to explain, a combination of DFT and quasi-classical molecular dynamics (MD) simulations can offer insights. digitellinc.com This approach has been used to study the formation of alkyl radicals from pyridinium (B92312) salts, helping to understand the role of steric and electronic factors on the stability and subsequent reactivity of these transient intermediates. digitellinc.com

Advanced Spectroscopic and Structural Characterization Methodologies

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for determining the precise structure of organic molecules. By analyzing the magnetic properties of atomic nuclei, NMR provides detailed information about the molecular framework, including the connectivity of atoms and the electronic environment of specific nuclei.

Proton (¹H) and Carbon-13 (¹³C) NMR are fundamental techniques for characterizing the carbon-hydrogen framework of 2-(Perfluoroethyl)pyridin-4-ol. The presence of the electron-withdrawing perfluoroethyl group and the hydroxyl group, along with the possibility of keto-enol tautomerism, is expected to significantly influence the chemical shifts of the pyridine (B92270) ring protons and carbons.

The ¹H NMR spectrum is anticipated to show three distinct signals corresponding to the protons on the pyridine ring at positions 3, 5, and 6. The strong deshielding effect of the adjacent nitrogen and the C2-perfluoroethyl group would cause the H-6 proton to appear at the lowest field. The signals for H-3 and H-5 would be influenced by the hydroxyl group at C-4.

In the ¹³C NMR spectrum, five signals are expected for the pyridine ring carbons and two for the perfluoroethyl carbon atoms. The carbon atom bonded to the fluorine (C-2) and the oxygen (C-4) are expected to be the most deshielded. The carbons of the perfluoroethyl group will exhibit splitting due to coupling with fluorine atoms. For instance, the CF₂ carbon will appear as a triplet and the CF₃ carbon as a quartet.

Predicted ¹H and ¹³C NMR Data for this compound

| Nucleus | Position | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Predicted Coupling Constant (J, Hz) |

|---|---|---|---|---|

| ¹H | H-3 | ~6.5 - 7.0 | d | ³J(H-H) ≈ 5-7 |

| ¹H | H-5 | ~6.5 - 7.0 | d | ³J(H-H) ≈ 5-7 |

| ¹H | H-6 | ~8.0 - 8.5 | s | - |

| ¹³C | C-2 | ~150 - 155 | q | ²J(C-F) ≈ 30-40 |

| ¹³C | C-3 | ~110 - 115 | s | - |

| ¹³C | C-4 | ~160 - 165 | s | - |

| ¹³C | C-5 | ~110 - 115 | s | - |

| ¹³C | C-6 | ~145 - 150 | s | - |

| ¹³C | -CF₂- | ~110 - 120 | tq | ¹J(C-F) ≈ 280-290, ²J(C-F) ≈ 30-40 |

| ¹³C | -CF₃ | ~115 - 125 | qt | ¹J(C-F) ≈ 270-280, ²J(C-F) ≈ 30-35 |

¹⁹F NMR spectroscopy is a highly sensitive technique for analyzing fluorine-containing compounds due to the 100% natural abundance and high gyromagnetic ratio of the ¹⁹F nucleus. nih.gov It provides specific information about the electronic environment of the fluorine atoms. For this compound, the ¹⁹F NMR spectrum is expected to show two distinct signals corresponding to the trifluoromethyl (-CF₃) and difluoromethylene (-CF₂) groups.

The -CF₃ group signal is anticipated to appear as a triplet due to coupling (³JFF) with the two adjacent fluorine atoms of the -CF₂ group. Conversely, the -CF₂ group signal should appear as a quartet due to coupling with the three fluorine atoms of the -CF₃ group. The chemical shifts are typically referenced to CFCl₃. nih.gov

Predicted ¹⁹F NMR Data for this compound

| Group | Predicted Chemical Shift (δ, ppm, ref. CFCl₃) | Predicted Multiplicity | Predicted Coupling Constant (³JFF, Hz) |

|---|---|---|---|

| -CF₃ | -80 to -85 | t | ~5 - 10 |

| -CF₂- | -110 to -115 | q | ~5 - 10 |

Vibrational Spectroscopy for Molecular Fingerprinting

Vibrational spectroscopy, including FT-IR and Raman techniques, provides a molecular fingerprint by probing the vibrational modes of a molecule. These techniques are complementary and essential for identifying functional groups.

FT-IR spectroscopy measures the absorption of infrared radiation by a molecule, causing transitions between vibrational energy levels. The spectrum for this compound would be dominated by several key absorptions. A broad band in the 3200-3600 cm⁻¹ region would indicate the O-H stretching of the hydroxyl group. If the pyridin-4(1H)-one tautomer is present, characteristic N-H stretching (around 3000-3400 cm⁻¹) and strong C=O stretching (around 1640-1680 cm⁻¹) bands would be observed. The aromatic C=C and C=N ring stretching vibrations are expected in the 1400-1600 cm⁻¹ region. chemicalbook.comresearchgate.net The most intense absorptions are predicted to be in the 1100-1300 cm⁻¹ range, corresponding to the C-F stretching modes of the perfluoroethyl group.

Predicted FT-IR Data for this compound

| Vibrational Mode | Predicted Frequency (cm⁻¹) | Intensity |

|---|---|---|

| O-H Stretch (pyridin-4-ol form) | 3200 - 3600 | Broad, Medium |

| N-H Stretch (pyridin-4(1H)-one form) | 3000 - 3400 | Medium |

| Aromatic C-H Stretch | 3000 - 3100 | Weak-Medium |

| C=O Stretch (pyridin-4(1H)-one form) | 1640 - 1680 | Strong |

| C=C and C=N Ring Stretch | 1400 - 1600 | Medium-Strong |

| C-F Stretch | 1100 - 1300 | Very Strong |

Raman spectroscopy involves the inelastic scattering of monochromatic light and provides information on vibrational modes that are often weak or absent in IR spectra. For this molecule, the symmetric vibrations of the pyridine ring, particularly the ring breathing modes around 1000-1040 cm⁻¹, are expected to produce strong Raman signals. researchgate.net The symmetric C-F stretching vibrations of the perfluoroethyl group would also be Raman active. Aromatic C-H stretching vibrations typically appear in the 3000-3100 cm⁻¹ region. cdnsciencepub.com

Predicted Raman Spectroscopy Data for this compound

| Vibrational Mode | Predicted Raman Shift (cm⁻¹) | Intensity |

|---|---|---|

| Aromatic C-H Stretch | 3000 - 3100 | Medium |

| C=C and C=N Ring Stretch | 1400 - 1600 | Medium-Strong |

| Pyridine Ring Breathing | 1000 - 1040 | Strong |

| Symmetric C-F Stretch | ~1100 - 1300 | Medium |

Mass Spectrometry Techniques for Molecular Weight and Fragmentation Analysis

Mass spectrometry (MS) is a powerful analytical technique used to measure the mass-to-charge ratio (m/z) of ions. It is used to determine the molecular weight of a compound and to deduce its structure by analyzing its fragmentation patterns.

For this compound, the molecular ion peak (M⁺) would confirm the molecular weight. The fragmentation pattern is expected to be influenced by the stability of the pyridine ring and the nature of the perfluoroethyl substituent. Common fragmentation pathways would likely involve the loss of the perfluoroethyl group ([M-C₂F₅]⁺) or parts of it, such as the loss of a trifluoromethyl radical ([M-CF₃]⁺). The fragmentation of perfluoroalkyl chains often proceeds through complex rearrangements and fluorine shifts rather than simple unzipping. nih.govwell-labs.com Fragmentation of the pyridine ring itself would lead to smaller charged fragments.

Predicted Mass Spectrometry Fragmentation Data for this compound

| Fragment Ion | Predicted m/z | Description |

|---|---|---|

| [M]⁺ | 213.02 | Molecular Ion |

| [M - F]⁺ | 194.02 | Loss of a fluorine atom |

| [M - CF₃]⁺ | 144.03 | Loss of trifluoromethyl radical |

| [M - C₂F₅]⁺ | 94.03 | Loss of perfluoroethyl radical |

| [C₅H₄NO]⁺ | 94.03 | Pyridin-4-ol cation radical after C-C bond cleavage |

| [C₂F₅]⁺ | 119.00 | Perfluoroethyl cation |

X-ray Crystallography for Solid-State Structure Determination

For instance, the X-ray crystallographic analysis of 2',3',5',6'-Tetrafluoro-4H-1,4'-bipyridin-4-one, a related pyridin-4-one derivative, has been reported. researchgate.net The study of such analogues reveals key structural features that are likely to be shared with this compound. These include the planarity of the pyridine ring and the specific bond geometries influenced by the presence of electron-withdrawing fluorine atoms.

The solid-state structure of these types of compounds is often characterized by intermolecular hydrogen bonding, particularly involving the pyridinol hydroxyl group and the nitrogen atom of an adjacent molecule. This can lead to the formation of extended supramolecular architectures, such as chains or sheets, within the crystal lattice. The perfluoroethyl group in this compound would be expected to influence the crystal packing, potentially leading to segregation of the fluorinated and non-fluorinated portions of the molecules.

A hypothetical table of crystallographic data for a compound like this compound, based on known data for similar structures, is presented below to illustrate the type of information obtained from an X-ray crystallography experiment.

| Parameter | Value |

|---|---|

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | 5.89 |

| b (Å) | 10.95 |

| c (Å) | 14.78 |

| α (°) | 90 |

| β (°) | 99.5 |

| γ (°) | 90 |

| Volume (ų) | 940.5 |

| Z | 4 |

Hyphenated Techniques for Comprehensive Analysis

Hyphenated analytical techniques, which combine a separation method with a spectroscopic detection method, are indispensable for the comprehensive analysis of complex mixtures and the definitive identification of individual components. nih.gov For a compound such as this compound, techniques like Liquid Chromatography-Mass Spectrometry (LC-MS) and Gas Chromatography-Mass Spectrometry (GC-MS) would be particularly powerful.

Liquid Chromatography-Mass Spectrometry (LC-MS)

LC-MS is a highly sensitive and selective technique that separates compounds based on their partitioning between a stationary phase and a mobile liquid phase, followed by detection with a mass spectrometer. nih.govresearchgate.net For the analysis of this compound, a reversed-phase HPLC method would likely be employed, where the compound is separated on a nonpolar stationary phase with a polar mobile phase. The mass spectrometer then provides information on the molecular weight and fragmentation pattern of the eluted compound, allowing for its unambiguous identification and quantification. The development of quantitative methods using HPLC combined with tandem mass spectrometry (MS/MS) has proven effective for the determination of various perfluoroalkyl and polyfluoroalkyl substances (PFASs) in aqueous samples. nih.gov

An illustrative table detailing a potential LC-MS method for the analysis of this compound is provided below.

| Parameter | Condition |

|---|---|

| Column | C18 reversed-phase (e.g., 2.1 x 100 mm, 1.8 µm) |

| Mobile Phase A | Water with 0.1% formic acid |

| Mobile Phase B | Acetonitrile with 0.1% formic acid |

| Gradient | 5% B to 95% B over 10 minutes |

| Flow Rate | 0.3 mL/min |

| Ionization Mode | Electrospray Ionization (ESI), Positive or Negative |

| MS Detection | Full scan and product ion scan (MS/MS) |

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is another powerful hyphenated technique suitable for the analysis of volatile and semi-volatile compounds. nih.gov While this compound itself may have limited volatility, derivatization to a more volatile form, for instance by silylation of the hydroxyl group, could facilitate its analysis by GC-MS. The gas chromatograph separates compounds based on their boiling points and interactions with the stationary phase of the column. The mass spectrometer then detects the separated compounds, providing detailed structural information. GC-MS methods have been successfully developed for the analysis of a range of perfluorinated compounds. researchgate.netchromatographyonline.com

The following table outlines typical parameters for a GC-MS analysis of a derivatized form of this compound.

| Parameter | Condition |

|---|---|

| Column | DB-5ms (30 m x 0.25 mm, 0.25 µm film thickness) |

| Carrier Gas | Helium |

| Inlet Temperature | 250 °C |

| Oven Program | Initial temp 50 °C, hold for 2 min, ramp to 280 °C at 10 °C/min |

| Ionization Mode | Electron Ionization (EI) |

| MS Detection | Scan mode (m/z 50-500) |

Computational and Theoretical Chemistry Studies

Density Functional Theory (DFT) Calculations for Electronic Structure Analysis

Geometry Optimization and Vibrational Frequency Analysis

A fundamental step in any computational study is geometry optimization, which seeks to find the most stable three-dimensional arrangement of atoms in a molecule—the structure with the minimum energy. physchemres.org For 2-(Perfluoroethyl)pyridin-4-ol, this process would involve calculating the forces on each atom and adjusting their positions until a stationary point on the potential energy surface is reached.

Following optimization, vibrational frequency analysis is performed. This calculation serves two main purposes: it confirms that the optimized structure is a true energy minimum (indicated by the absence of imaginary frequencies) and it predicts the molecule's infrared (IR) and Raman spectra. mdpi.comnih.gov These predicted spectra can be compared with experimental data to validate the computational model. For related heterocyclic compounds, DFT calculations have shown excellent agreement between calculated and experimental vibrational frequencies.

Illustrative Data for a Related Compound (4-Hydroxypyridine):

| Vibrational Mode | Calculated Frequency (cm⁻¹) (B3LYP) | Assignment |

|---|---|---|

| ν(O-H) | ~3819 | O-H bond stretching |

| ν(C=C) | ~1657 | C=C bond stretching in the phenyl ring |

| δ(O-H) | ~1309 | O-H in-plane bending |

| ν(C-O) | ~1184 | C-O bond stretching |

Note: This data is illustrative for p-HPhAPN and serves as an example of typical DFT vibrational frequency calculations. cyberleninka.ru The actual frequencies for this compound would be influenced by the perfluoroethyl group.

Molecular Orbital Analysis (HOMO/LUMO)

Frontier Molecular Orbital (FMO) theory is crucial for understanding chemical reactivity. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the key players in chemical reactions. wikipedia.org The HOMO is the orbital from which a molecule is most likely to donate electrons, while the LUMO is the orbital to which it is most likely to accept electrons.

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a significant indicator of a molecule's kinetic stability and chemical reactivity. wikipedia.orgschrodinger.com A large gap suggests high stability and low reactivity, whereas a small gap indicates that the molecule is more polarizable and reactive. researchgate.net For this compound, the electron-withdrawing perfluoroethyl group would be expected to lower the energy of both the HOMO and LUMO, potentially affecting the HOMO-LUMO gap and, consequently, its reactivity profile. acs.org

Illustrative Data for Related Pyridine (B92270) Derivatives:

| Compound | E_HOMO (eV) | E_LUMO (eV) | Energy Gap (eV) |

|---|---|---|---|

| Pyridine | -6.75 | -0.45 | 6.30 |

| 2-Chloropyridine | -6.90 | -0.95 | 5.95 |

| 4-Chloropyridine | -6.98 | -1.05 | 5.93 |

Note: This table provides example HOMO/LUMO energies for simple pyridines to illustrate the concepts. The values for this compound would differ.

Molecular Electrostatic Potential (MEP) Mapping

A Molecular Electrostatic Potential (MEP) map is a color-coded representation of the total electrostatic potential on the electron density surface of a molecule. deeporigin.comuni-muenchen.de It is an invaluable tool for predicting how a molecule will interact with other charged species. MEP maps visualize the charge distribution, identifying electron-rich (nucleophilic) and electron-poor (electrophilic) regions. researchgate.netwolfram.com

Red/Yellow Regions : Indicate negative electrostatic potential, corresponding to areas of high electron density. These are sites prone to electrophilic attack.

Blue Regions : Indicate positive electrostatic potential, corresponding to areas of low electron density or high nuclear charge. These are sites prone to nucleophilic attack.

For this compound, the MEP map would likely show a significant negative potential (red) around the oxygen atom of the hydroxyl group and the nitrogen atom of the pyridine ring, making them primary sites for interaction with electrophiles or for hydrogen bonding. Conversely, the hydrogen of the hydroxyl group and regions near the highly electronegative fluorine atoms would exhibit a positive potential (blue).

Quantum Chemical Modeling of Reactivity and Selectivity

Quantum chemical modeling combines DFT calculations with reactivity theories to predict the behavior of molecules in chemical reactions. researchgate.net By analyzing the electronic descriptors derived from DFT, such as HOMO-LUMO energies and MEP maps, chemists can predict a molecule's reactivity and the selectivity of its reactions. wuxiapptec.comacs.org

For instance, the locations of the HOMO and LUMO can predict the sites of electrophilic and nucleophilic attack, respectively. In pyridines, the distribution of these frontier orbitals determines the regioselectivity of substitution reactions. wuxiapptec.com The MEP map complements this by highlighting the most electrostatically favorable sites for interaction. mdpi.com These computational models are essential for rationalizing observed reaction outcomes and for designing new synthetic pathways.

Analysis of Tautomeric Equilibria and Energetics in Pyridinols

Pyridinols, including this compound, can exist in equilibrium between two tautomeric forms: the hydroxy-pyridine form and the keto-pyridinone form. The position of this equilibrium is highly sensitive to the molecular structure and the solvent environment. wuxibiology.com

Computational chemistry is exceptionally well-suited to study these tautomeric equilibria. By calculating the total energies (or, more accurately, the Gibbs free energies) of both tautomers, it is possible to predict their relative stabilities and the equilibrium constant. wayne.edud-nb.info Ab initio calculations on the parent 4-hydroxypyridine (B47283)/4-pyridone system have shown that while the pyridone form is favored in solution, the hydroxypyridine form can be more stable in the gas phase, though the energy difference is small. wayne.edu The presence of a strong electron-withdrawing perfluoroethyl group could significantly influence this equilibrium for the title compound.

Illustrative Tautomerization Energy for 4-Hydroxypyridine:

| Tautomer | Relative Energy (kcal/mol) - Gas Phase | Description |

|---|---|---|

| 4-Hydroxypyridine | 0.0 | Aromatic alcohol form |

| 4-Pyridone | -2.4 | Keto-amine form |

Note: Data from ab initio calculations showing 4-pyridone is slightly more stable. wayne.edu The equilibrium for this compound would be different.

Computational Prediction of Spectroscopic Parameters

Beyond vibrational spectra, computational methods can predict a range of other spectroscopic parameters, providing a powerful means to identify and characterize molecules.

UV-Vis Spectra: Time-Dependent Density Functional Theory (TD-DFT) is a widely used method to calculate the electronic excitation energies of molecules, which correspond to the absorption of light in the UV-Vis spectrum. mdpi.com These calculations can predict the maximum absorption wavelengths (λ_max) and the nature of the electronic transitions (e.g., π → π*). researchgate.netnih.govrsc.org Studies on substituted pyridines have demonstrated that TD-DFT can produce results in good agreement with experimental spectra. nih.gov

NMR Spectra: Predicting NMR chemical shifts is another key application of computational chemistry. mines.edu Methods like the Gauge-Including Atomic Orbital (GIAO) approach are used to calculate the magnetic shielding of nuclei. These theoretical shielding values can then be converted into chemical shifts that can be directly compared with experimental ¹H, ¹³C, or ¹⁹F NMR data. nih.gov For fluorinated compounds, predicting ¹⁹F NMR shifts is particularly valuable for structural elucidation, and DFT-based procedures have been developed to achieve this with reasonable accuracy. rsc.orgrsc.orgnih.gov

Halogen Bonding and Intermolecular Interactions in Fluoro-Organic Systems

Computational and theoretical chemistry studies offer profound insights into the non-covalent interactions that govern the supramolecular chemistry of fluoro-organic systems. While specific computational data for this compound is not extensively available in the current literature, a comprehensive understanding of its potential intermolecular interactions can be extrapolated from studies on analogous perfluoroalkyl-substituted pyridines and other fluorinated organic molecules. These studies consistently highlight the significant role of halogen bonding, hydrogen bonding, and other non-covalent forces in determining the structure and properties of such compounds.

The introduction of a perfluoroethyl group at the 2-position of the pyridin-4-ol ring is expected to significantly influence its electronic properties and, consequently, its intermolecular interaction profile. The strong electron-withdrawing nature of the perfluoroalkyl group enhances the electropositive character of the surrounding atoms, a phenomenon critical for the formation of halogen bonds.

A key concept in understanding halogen bonding is the "σ-hole," a region of positive electrostatic potential on the outermost portion of a covalently bonded halogen atom. researchgate.net The electron-withdrawing perfluoroalkyl group in this compound would enhance the σ-hole on the fluorine atoms, making them potential halogen bond donors. Although fluorine is the most electronegative element, under certain circumstances, particularly when bonded to a strongly electron-withdrawing group, it can participate in halogen bonding. researchgate.net

Beyond halogen bonding, the hydroxyl group at the 4-position of the pyridine ring introduces the capacity for strong hydrogen bonding. Computational models can predict the geometry and energy of these hydrogen bonds, which are likely to be a dominant intermolecular force in the solid state and in protic solvents. The interplay between halogen bonding involving the perfluoroethyl group and hydrogen bonding from the hydroxyl group would lead to complex and fascinating supramolecular architectures.

To provide a quantitative perspective, the following table presents representative computational data from studies on analogous fluoro-organic and pyridine systems, illustrating the typical energetics and geometries of the intermolecular interactions that this compound could be expected to form.

| Interaction Type | Donor | Acceptor | Method | Interaction Energy (kcal/mol) | Distance (Å) |

| Halogen Bond | C6F5I | Pyridine | DFT | -5.0 to -7.0 | I···N ≈ 2.8 |

| Halogen Bond | iso-C3F7I | Pyridine | DFT | -3.0 to -5.0 | I···N ≈ 2.9 |

| Hydrogen Bond | Phenol | Pyridine | MP2 | -6.0 to -8.0 | O-H···N ≈ 2.7 |

| C-H···F Interaction | Benzene | Fluorobenzene | DFT | -0.5 to -1.5 | C-H···F ≈ 2.4 |

| F···F Interaction | Perfluorobenzene Dimer | Perfluorobenzene Dimer | DFT | -0.2 to -0.5 | F···F ≈ 2.8 |

Note: The data in this table is illustrative and compiled from various computational studies on analogous molecular systems. It does not represent direct calculations on this compound.

Advanced computational techniques such as the Quantum Theory of Atoms in Molecules (QTAIM) and Natural Bond Orbital (NBO) analysis provide deeper insights into the nature of these non-covalent interactions. QTAIM analysis can identify and characterize bond critical points in the electron density, confirming the presence of an interaction and quantifying its strength. wikipedia.orgnih.govamercrystalassn.orgwiley-vch.dersc.org NBO analysis, on the other hand, can reveal the orbital-level interactions, such as the charge transfer from a Lewis base (e.g., the nitrogen atom of the pyridine ring) to an acceptor orbital of the halogen bond donor. fluorine1.ruwikipedia.orgwisc.eduq-chem.com

In the context of this compound, QTAIM could be used to characterize the N···X (where X is a halogen from a neighboring molecule) halogen bonds, the O-H···N or O-H···O hydrogen bonds, and weaker C-H···F and F···F interactions. nih.gov NBO analysis would be instrumental in quantifying the donor-acceptor nature of these interactions, providing a detailed electronic picture of the supramolecular assemblies.

Research Applications in Chemical Synthesis and Materials Science

Role as Versatile Building Blocks and Intermediates in Organic Synthesis

While the perfluoroalkyl substitution on the pyridine (B92270) ring suggests that 2-(Perfluoroethyl)pyridin-4-ol could serve as a valuable building block in organic synthesis, specific and detailed research findings on its direct application as a versatile intermediate are not extensively documented in publicly available literature. The presence of the reactive hydroxyl group and the electron-withdrawing perfluoroethyl group could, in principle, allow for a range of chemical transformations, making it a target for synthetic chemists. However, comprehensive studies detailing its use in the synthesis of complex organic molecules are not readily found.

Precursors for Advanced Ligand Design (e.g., N-Heterocyclic Carbenes)

The transformation of pyridine derivatives into N-heterocyclic carbenes (NHCs) is a well-established field in coordination chemistry. nih.govnsf.govmdpi.comresearchgate.net These ligands are highly valued for their ability to form stable complexes with a wide range of metals, leading to applications in catalysis and materials science. nih.govresearchgate.net Theoretically, this compound could be a precursor for novel fluorinated NHC ligands. The electronic properties of such ligands would be significantly influenced by the strongly electron-withdrawing perfluoroethyl group. Despite this potential, there is a lack of specific research in the scientific literature detailing the synthesis of N-heterocyclic carbenes derived directly from this compound.

Development of Novel Catalytic Systems and Catalysis Research

Given the potential for this compound to be a precursor for advanced ligands, it follows that it could play a role in the development of new catalytic systems. The electronic modifications introduced by the perfluoroethyl group could tune the catalytic activity and selectivity of metal complexes. However, a review of current research indicates a gap in the literature regarding the application of this compound or its direct derivatives in the development and study of novel catalytic systems.

Integration into Functional Materials Research (e.g., Light-Emitting Materials)

Research into functional materials, particularly those with applications in organic electronics, has explored a wide array of fluorinated compounds. The introduction of fluorine atoms can enhance properties such as thermal stability and electron mobility in organic light-emitting diodes (OLEDs). rsc.org

While direct studies on this compound in light-emitting materials are not prominent, research on a closely related derivative, 2-Oxo-4-(perfluoroethyl)-1,2-dihydropyridine-3-carbonitriles , has shown their potential as a basis for donor-acceptor styrylpyridines with interesting photophysical properties. researchgate.net These findings suggest that the 4-(perfluoroethyl)pyridine core structure could be a valuable component in the design of new luminogens for OLEDs. researchgate.net The study of these derivatives indicates that the perfluoroethyl group can influence the energy levels of the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO), which are critical parameters for effective charge injection in OLED devices. researchgate.netnih.gov

Contributions to Fundamental Fluorine Chemistry Research

The study of organofluorine compounds is a significant area of chemical research due to the unique properties imparted by fluorine atoms, such as high electronegativity, which can lead to enhanced thermal stability and hydrophobicity in molecules. nih.gov The synthesis and reactivity of compounds like this compound contribute to the fundamental understanding of fluorine chemistry. nih.govmdpi.com Research on fluorinated pyridines, in general, provides insights into reaction mechanisms, such as nucleophilic aromatic substitution, and helps in the development of new synthetic methodologies. nih.govresearchgate.net While specific fundamental fluorine chemistry research centered exclusively on this compound is not widely published, its existence and potential for reactivity studies place it within the broader context of advancing this chemical field.

Future Research Directions and Emerging Trends

Sustainable and Green Chemistry Approaches for Fluoroalkylation

The synthesis of fluoroalkylated compounds, including 2-(Perfluoroethyl)pyridin-4-ol, has traditionally relied on methods that can be resource-intensive and generate hazardous waste. The principles of green chemistry are increasingly being applied to mitigate these issues, focusing on the development of more sustainable synthetic routes. Future research in this area is expected to concentrate on several key strategies:

Catalytic Methods: The development of novel catalysts, particularly those that are recyclable and environmentally benign, is a primary goal. sruc.ac.uk This includes exploring metal-free catalysis and utilizing earth-abundant metals to drive fluoroalkylation reactions.

Alternative Solvents: A significant portion of chemical waste comes from the use of traditional organic solvents. acs.org Research is moving towards the use of greener alternatives such as water, supercritical fluids, or ionic liquids. man.ac.uk Solvent-free reaction conditions are also a major area of investigation. nih.gov

Energy Efficiency: The use of microwave and ultrasonic irradiation as energy sources can lead to significantly shorter reaction times and often higher yields compared to conventional heating. nih.gov These techniques are being increasingly explored for the synthesis of pyridine (B92270) derivatives. nih.gov

Atom Economy: One-pot and multicomponent reactions are being designed to maximize the incorporation of starting materials into the final product, thus minimizing waste. acs.orgnih.gov

Photoactivated Methods: Photoactivation of electron donor-acceptor complexes presents an economical and environmentally friendly approach for the direct installation of fluoroalkyl groups. rsc.org This method avoids the need for metals and exogenous photocatalysts. rsc.org

The following table summarizes some emerging green chemistry approaches relevant to fluoroalkylation:

| Green Chemistry Approach | Description | Potential Benefits |

| Photocatalysis | Utilizes light energy to drive chemical reactions, often with a photocatalyst. | Mild reaction conditions, high selectivity, reduced energy consumption. |

| Biocatalysis | Employs enzymes or whole microorganisms to catalyze reactions. | High specificity, biodegradable catalysts, reactions in aqueous media. |

| Flow Chemistry | Reactions are carried out in a continuously flowing stream rather than a batch. | Enhanced safety, better heat and mass transfer, easier scale-up. |

| Mechanochemistry | Uses mechanical force (e.g., grinding) to induce chemical reactions. | Reduced or no solvent use, access to novel reactivity. |

By focusing on these sustainable and green chemistry approaches, the synthesis of this compound and other fluoroalkylated compounds can become more efficient, cost-effective, and environmentally responsible.

Chemo- and Regioselective Functionalization of Pyridinol Scaffolds

The pyridine ring is a versatile scaffold, but achieving specific substitution patterns can be challenging. For pyridinols, the presence of the hydroxyl group and the perfluoroethyl group in this compound introduces further complexity to its reactivity. Future research will focus on developing highly chemo- and regioselective methods to functionalize this and related pyridinol scaffolds.

Key areas of exploration include:

Direct C-H Functionalization: This strategy avoids the need for pre-functionalized starting materials, making it a more atom- and step-economical approach. mdpi.com Research will likely focus on developing catalytic systems that can selectively activate and functionalize specific C-H bonds on the pyridinol ring.

Directing Group Strategies: The use of directing groups can control the regioselectivity of a reaction by coordinating to the catalyst and bringing it into proximity with a specific C-H bond. The hydroxyl group of the pyridinol could potentially act as an endogenous directing group, or a temporary directing group could be installed.

Pyridyne Intermediates: The generation of pyridyne intermediates from appropriately substituted pyridines offers a unique pathway for the difunctionalization of the pyridine ring. rsc.orgnih.gov Exploring the generation and trapping of pyridynes derived from perfluoroethylated pyridinols could lead to novel substitution patterns. nih.gov

Halogen-Metal Exchange: For halogenated pyridinol precursors, halogen-metal exchange reactions can provide a route to regioselectively introduce a variety of functional groups. mdpi.com The interplay between the electronic effects of the perfluoroethyl group and the hydroxyl group will be a key factor in determining the selectivity of these reactions.

The table below illustrates potential regioselective functionalization strategies for a generic pyridinol scaffold:

| Functionalization Strategy | Target Position(s) | Key Considerations |

| Directed ortho-Metalation | C3 and C5 | The directing ability of the hydroxyl group. |

| Electrophilic Aromatic Substitution | C3 and C5 | Activation of the ring by the hydroxyl group versus deactivation by the perfluoroethyl group. |

| Nucleophilic Aromatic Substitution | C2, C6 | Activation by the electron-withdrawing perfluoroethyl group. |

| Cross-Coupling Reactions | Dependent on pre-functionalization | Availability of suitable halogenated or organometallic precursors. |

Understanding and controlling the regioselectivity of these reactions will be crucial for synthesizing derivatives of this compound with tailored properties for specific applications.

Advanced Computational Modeling for Predictive Synthesis and Properties

Computational chemistry has become an indispensable tool in modern chemical research, enabling the prediction of molecular properties and the rational design of synthetic routes. For this compound, advanced computational modeling is expected to play a significant role in several areas:

Reaction Mechanism and Selectivity: Density Functional Theory (DFT) calculations can be used to elucidate reaction mechanisms, identify transition states, and predict the chemo- and regioselectivity of functionalization reactions. ijcce.ac.ir This can help in optimizing reaction conditions and designing more efficient synthetic strategies.

Prediction of Physicochemical Properties: Computational methods can be used to predict a wide range of properties, including pKa, solubility, and partition coefficients. digitellinc.com This is particularly valuable for per- and polyfluoroalkyl substances (PFAS), where experimental data can be scarce and difficult to obtain. digitellinc.com

Molecular Docking and Drug Design: If this compound or its derivatives are explored for biological applications, molecular docking studies can be used to predict their binding affinity and orientation within the active site of a target protein. ijcce.ac.ir

Materials Science Applications: Computational modeling can be used to predict the bulk properties of materials incorporating this compound, such as polymers or metal-organic frameworks. This can guide the design of new materials with specific electronic, optical, or mechanical properties.

The following table highlights some computational methods and their potential applications for studying this compound:

| Computational Method | Application | Predicted Properties |

| Density Functional Theory (DFT) | Reaction mechanism studies, electronic structure analysis. | Transition state energies, reaction barriers, HOMO-LUMO gaps, molecular electrostatic potential. |

| Quantitative Structure-Activity Relationship (QSAR) | Prediction of biological activity or physicochemical properties. | Biological activity, toxicity, solubility, partition coefficients. |

| Molecular Dynamics (MD) Simulations | Simulating the behavior of molecules and materials over time. | Conformational changes, diffusion coefficients, binding free energies. |

| Hirshfeld Surface Analysis | Investigating intermolecular interactions in the solid state. | Types and strengths of intermolecular contacts. ijcce.ac.ir |

The synergy between computational modeling and experimental work will be crucial for accelerating the discovery and development of new applications for perfluoroethylated pyridinols.

Exploration of Novel Reactivity Patterns for Perfluoroethylated Pyridinols

The presence of a perfluoroethyl group on the pyridinol ring can lead to unique and potentially unexplored reactivity patterns. Future research will likely focus on uncovering and harnessing this reactivity to develop novel synthetic methodologies.

Potential areas of investigation include:

Reactivity of the Perfluoroethyl Group: While perfluoroalkyl groups are generally considered to be chemically inert, they can participate in certain reactions under specific conditions. rsc.org Research could explore the activation of the C-F bonds or the α-C-C bond of the perfluoroethyl group to enable further functionalization.

Influence on Ring Reactivity: The strong electron-withdrawing nature of the perfluoroethyl group significantly influences the electronic properties of the pyridine ring, which in turn affects its reactivity in various transformations. A systematic study of this influence on reactions such as cycloadditions, ring-opening reactions, or rearrangements could reveal novel reactivity.

Generation of Novel Intermediates: The unique electronic environment of this compound could be exploited to generate novel reactive intermediates, such as radicals, carbenes, or nitrenes, which could then be used in subsequent synthetic transformations.

Photochemical Reactivity: The interaction of ultraviolet or visible light with this compound could lead to unique photochemical reactions, such as photoinduced electron transfer or photocycloadditions.

The table below outlines some potential novel reactivity patterns and the factors that might influence them:

| Reactivity Pattern | Influencing Factors | Potential Outcomes |

| C-F Bond Activation | Catalyst, reaction conditions. | Functionalization of the perfluoroethyl group. |

| [4+2] Cycloaddition (Diels-Alder) | Electronic nature of the dienophile. | Synthesis of bicyclic structures. |

| Ring-Opening Reactions | Nucleophiles, reaction conditions. | Formation of acyclic fluorinated compounds. |

| Radical Reactions | Radical initiator, reaction conditions. | Selective functionalization via radical intermediates. |

A deeper understanding of the fundamental reactivity of perfluoroethylated pyridinols will open up new avenues for the synthesis of complex and valuable molecules.

Integration into New Materials Architectures with Tailored Properties

The unique properties conferred by fluorine, such as high thermal stability, chemical resistance, and low surface energy, make fluorinated compounds attractive building blocks for advanced materials. nih.gov Future research will explore the integration of this compound into various material architectures to create new materials with tailored properties.

Promising areas for research include:

Fluorinated Polymers: The incorporation of this compound as a monomer or a functional additive into polymers could lead to materials with enhanced properties, such as improved thermal and oxidative stability, hydrophobicity, and specific optical or electrical characteristics. mdpi.compageplace.de

Metal-Organic Frameworks (MOFs): The pyridine and hydroxyl functionalities of this compound make it a potential ligand for the construction of MOFs. The presence of the perfluoroethyl group could be used to tune the porosity, hydrophobicity, and catalytic activity of the resulting frameworks.

Liquid Crystals: The introduction of fluorine can have a profound effect on the mesogenic behavior of molecules. digitellinc.com The rigid pyridinol core combined with the flexible perfluoroethyl chain could lead to the formation of novel liquid crystalline materials.

Coatings and Surfaces: The low surface energy associated with fluorinated compounds makes them ideal for creating water- and soil-repellent surfaces. pageplace.de this compound could be used to develop new coatings with enhanced durability and performance.

The following table summarizes potential material architectures and the properties that could be tailored by incorporating this compound:

| Material Architecture | Tailored Properties | Potential Applications |

| Fluoropolymers | Thermal stability, chemical resistance, hydrophobicity, optical properties. | High-performance plastics, membranes, coatings, optical fibers. pageplace.de |

| Metal-Organic Frameworks (MOFs) | Porosity, gas sorption properties, catalytic activity, hydrophobicity. | Gas storage and separation, catalysis, sensing. |

| Liquid Crystals | Mesophase behavior, dielectric anisotropy, optical properties. | Displays, sensors, optical devices. |

| Self-Assembled Monolayers | Surface energy, wettability, friction. | Anti-fouling coatings, low-friction surfaces, microelectronics. |

By strategically incorporating this compound into these and other material architectures, it will be possible to create a new generation of advanced materials with properties that are not achievable with their non-fluorinated counterparts.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.